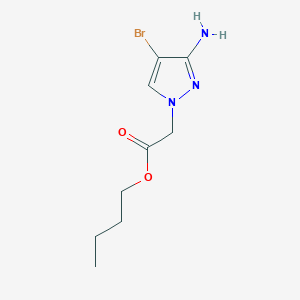

Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C9H14BrN3O2 |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

butyl 2-(3-amino-4-bromopyrazol-1-yl)acetate |

InChI |

InChI=1S/C9H14BrN3O2/c1-2-3-4-15-8(14)6-13-5-7(10)9(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12) |

InChI Key |

BGKBOAZJUFAOAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Bromo-1H-Pyrazole with Butyl Acetate Derivatives

A common approach to prepare pyrazole N-substituted esters is the alkylation of halogenated pyrazoles with alkyl halides or sulfonates bearing ester groups.

- 4-Bromo-1H-pyrazole is deprotonated using sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) at low temperature (0 °C) to generate the pyrazolide anion.

- A butyl acetate derivative, such as butyl bromoacetate or butyl methanesulfonate acetate, is added dropwise.

- The mixture is stirred at room temperature or refluxed (e.g., 80 °C) for 12–16 hours to complete the alkylation.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with brine and extracted with ethyl acetate.

- The organic extracts are washed, dried over sodium sulfate, concentrated, and purified by silica gel chromatography.

This method yields butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate intermediates, which can be further aminated at the 3-position if necessary.

Introduction of the 3-Amino Group

The amino group at the 3-position of the pyrazole ring can be introduced by reduction of a corresponding nitro group or via direct amination reactions.

- Starting from 3-nitro-4-bromo-pyrazole derivatives, catalytic hydrogenation using Pd/C under hydrogen atmosphere or chemical reduction with Fe/HCl can be employed.

- The reaction is carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.

- After completion, the catalyst is filtered off, and the product is isolated by extraction and drying.

- Amination can also be achieved by nucleophilic substitution on suitable precursors or via diazotization followed by substitution with ammonia or amine sources under controlled temperature (0–5 °C) to avoid side reactions.

Representative Synthetic Route Summary

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns on pyrazole and ester moieties.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight ~ 328 g/mol.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm^-1), NH2 bending, and aromatic C-Br stretches.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess if chiral centers are present.

- Melting Point: Sharp melting point indicates purity.

Research Outcomes and Notes

- The alkylation of 4-bromo-1H-pyrazole with butyl acetate derivatives is a robust method, providing good yields (typically >70%) and high regioselectivity.

- Reduction of nitro groups to amino groups on pyrazoles is efficiently achieved using Pd/C under hydrogen or Fe/HCl, with minimal side reactions.

- Diazotization followed by bromination is a reliable method for introducing bromine at the 4-position, but strict temperature control is necessary to avoid decomposition.

- Purification typically involves silica gel chromatography or recrystallization from ethanol or ethyl acetate mixtures.

- The final compound’s purity and identity are confirmed by spectroscopic techniques and chromatographic methods, ensuring suitability for further biological evaluation or synthetic applications.

Summary Table of Preparation Methods

This comprehensive synthesis approach to butyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate integrates well-established organic transformations, ensuring efficient production with high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrogen-substituted derivatives, and various substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—the brominated pyrazole core and ester side chain—warrant comparison with analogs to elucidate trends in properties and reactivity. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Comparison of Key Pyrazole Derivatives

*Similarity scores (0–1) based on structural overlap with the target compound.

Key Observations :

- Ester vs. Acid Groups : The butyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 82231-53-6), which may improve membrane permeability in biological systems .

- This could influence solubility and reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Estimated Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 292.14 | 2.1 | ~5 (low) |

| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | 231.04 | 1.3 | ~20 (moderate) |

| 4-Bromo-1H-pyrazole-5-carboxylic acid | 206.99 | 0.8 | ~50 (high) |

*LogP values estimated via analogy to structurally related compounds .

Analysis :

- The butyl ester’s longer alkyl chain increases hydrophobicity (higher LogP) compared to methyl or acid derivatives, aligning with trends in lumping strategies for organic compounds with similar backbones .

- The 3-amino group may slightly enhance water solubility via hydrogen bonding, though this is offset by the butyl group’s dominance in dictating lipophilicity.

Biological Activity

Butyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Pyrazole derivatives typically exert their biological effects through various mechanisms, such as enzyme inhibition and interaction with cellular targets. The specific actions of this compound may include:

- Enzyme Inhibition : These compounds often target kinases and other proteins involved in disease processes, potentially leading to therapeutic effects in conditions like cancer and inflammation .

- Cellular Interaction : The presence of the amino and bromo groups in this compound may enhance its ability to interact with cellular receptors or enzymes, leading to significant changes in cellular signaling pathways.

Biochemical Pathways

The biological activity of this compound is likely mediated through several biochemical pathways:

- Antibacterial Activity : Research indicates that pyrazole compounds can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains like Acinetobacter baumannii . This suggests that this compound may exhibit similar properties.

- Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. They can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer cells . The structural characteristics of this compound may contribute to these effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives. Below are key findings relevant to this compound:

Q & A

Q. What are the common synthetic routes for preparing Butyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole analogs) can undergo alkylation with butyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) . To optimize efficiency, reaction parameters such as solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios (1:1.2 for pyrazole:alkylating agent) should be systematically tested using Design of Experiments (DoE) methodologies .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity of bromination and acetate substitution (e.g., δ 4.2–4.5 ppm for the acetoxy group) .

- FT-IR : Detection of amino (N–H stretching at ~3400 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) functional groups .

- HPLC-MS : For purity assessment and mass confirmation (expected [M+H]⁺ ≈ 302.1 g/mol) .

Q. How does the bromine substituent influence the reactivity of the pyrazole ring in downstream modifications?

Bromine at the 4-position acts as a directing group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introduction) or nucleophilic substitutions. Computational studies (e.g., DFT calculations) can predict electron density distribution to guide functionalization strategies .

Advanced Research Questions

Q. What computational methods are effective for modeling reaction pathways involving this compound, and how can they inform experimental design?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction coordinates and identify transition states for bromine displacement or acetate hydrolysis . Coupling these with cheminformatics tools (e.g., ICReDD’s reaction path search algorithms) reduces experimental trial-and-error by predicting optimal conditions (e.g., solvent dielectric constant >15) .

Q. How can researchers resolve contradictions in reported spectral data for structurally similar bromopyrazole derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:

- Perform comparative studies using standardized solvents (e.g., DMSO-d₆ for NMR).

- Validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

- Cross-reference computational vibrational spectra (DFT-IR) with experimental data .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Use accelerated stability testing:

Q. How can regioselectivity challenges during bromination of the pyrazole core be addressed?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directing groups : Pre-functionalize the pyrazole with electron-donating groups (e.g., –NH₂) to favor bromination at the 4-position .

- Lewis acid catalysis : Use AlCl₃ or FeBr₃ to enhance electrophilic substitution .

- Computational guidance : DFT-based Fukui function analysis to predict reactive sites .

Methodological Considerations

Q. What statistical approaches are critical for optimizing multi-step syntheses involving this compound?

Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time). For example, a Central Composite Design (CCD) with 3–5 factors can identify non-linear relationships and optimize yield .

Q. How can researchers validate the biological or catalytic activity of this compound while minimizing experimental bias?

- Use blinded assays for biological activity screens (e.g., enzyme inhibition).

- For catalytic studies, employ internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to quantify turnover rates .

- Replicate experiments across independent labs to confirm reproducibility .

Data Integration & Contradiction Management

Q. How should conflicting results in solubility or reactivity studies be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.